2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H16F3N5O2 and its molecular weight is 463.42. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound generally involves multi-step organic reactions starting from commercially available reagents. The preparation may start with the formation of the pyrazolo[1,5-d][1,2,4]triazin core, followed by the introduction of naphthalen-1-yl and trifluoromethylphenyl groups under specific conditions including controlled temperatures and solvent environments. Reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods On an industrial scale, the production requires optimization of each step for scalability and efficiency. High-pressure reactors and automated continuous flow systems are often used to handle large-scale reactions. Catalysts and solvents are carefully selected to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions This compound is capable of undergoing various chemical reactions, including but not limited to:
Oxidation: : Reactions where the compound is treated with oxidizing agents, leading to the formation of higher oxidation state products.
Substitution: : The presence of reactive sites allows for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution reactions often utilize bases or acids depending on the desired substitution.
Major Products Formed
Oxidized derivatives with additional functional groups.
Reduced forms where oxo groups are converted to hydroxyl groups.
Substituted products with various groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
As a catalyst or a reagent in organic synthesis for the development of other complex molecules.
Biology and Medicine
Investigated for its potential as a therapeutic agent due to its unique structural attributes.
Research includes anti-inflammatory and anticancer properties, given its interaction with various biological pathways.
Industry
Mechanism of Action
Mechanism of Effects The exact mechanism by which this compound exerts its biological effects is still under study. It is believed to interact with specific molecular targets, potentially modulating the activity of enzymes or receptors involved in disease pathways.
Molecular Targets and Pathways
Potential targets include kinases and other regulatory proteins involved in cell growth and inflammation.
Pathways may involve signaling cascades that regulate cellular responses to stress and growth factors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-d][1,2,4]triazine derivatives with different substituents.
Naphthalene-based compounds with varied functional groups.
Other trifluoromethyl-substituted acetamides with different core structures.
Uniqueness
By understanding the intricate details of 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, researchers can uncover novel applications and mechanisms, advancing both scientific knowledge and practical uses.
Properties
IUPAC Name |
2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O2/c25-24(26,27)18-10-3-4-11-19(18)29-22(33)13-31-23(34)21-12-20(30-32(21)14-28-31)17-9-5-7-15-6-1-2-8-16(15)17/h1-11,14,20-21,30H,12-13H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJBXHVPCXDOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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